molecular formula C13H12N2O2S2 B12207155 4-Pyrimidinecarboxylic acid, 5-((4-methylphenyl)thio)-2-(methylthio)- CAS No. 26032-74-6

4-Pyrimidinecarboxylic acid, 5-((4-methylphenyl)thio)-2-(methylthio)-

Cat. No.: B12207155
CAS No.: 26032-74-6
M. Wt: 292.4 g/mol
InChI Key: UXKCTBGMDWINLL-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 5-((4-methylphenyl)thio)-2-(methylthio)- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound features a pyrimidine ring substituted with a carboxylic acid group, a methylthio group, and a 4-methylphenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 5-((4-methylphenyl)thio)-2-(methylthio)- typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and malonic acid derivatives.

    Introduction of Substituents: Using reagents such as methylthiol and 4-methylphenylthiol under specific conditions (e.g., presence of a base or catalyst).

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms.

    Reduction: Reduction reactions may target the carboxylic acid group or the pyrimidine ring.

    Substitution: Various substitution reactions can occur, especially at the aromatic ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products depend on the specific reaction conditions but may include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interacting with cellular receptors.

    Pathway Interference: Affecting metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxylic acid derivatives: Compounds with different substituents on the pyrimidine ring.

    Thio-substituted Pyrimidines: Compounds with sulfur-containing groups attached to the pyrimidine ring.

Properties

CAS No.

26032-74-6

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanyl-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H12N2O2S2/c1-8-3-5-9(6-4-8)19-10-7-14-13(18-2)15-11(10)12(16)17/h3-7H,1-2H3,(H,16,17)

InChI Key

UXKCTBGMDWINLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)O)SC

Origin of Product

United States

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